N-环己基-3-(1H-1,2,3-三唑-1-基)吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

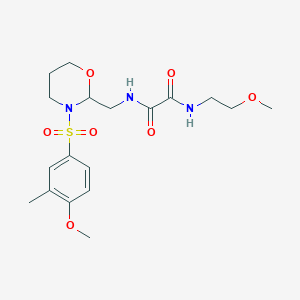

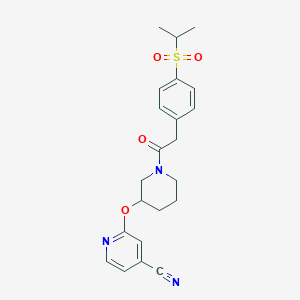

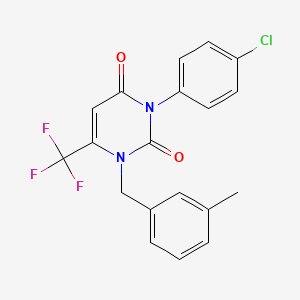

“N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” is characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions are carried out in an aqueous medium .Physical And Chemical Properties Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .科学研究应用

有机合成和反应机理

- Singh 和 Banert (2017) 的一项研究纠正了以前对功能化 1,2,3-三嗪的合成,揭示了产物实际上含有环己烷稠合的 4,5-二氢-1,2,3-三唑和 β-酮酰胺,而不是最初声称的双环三嗪和双环酮部分。这一发现强调了涉及环己烷和三唑衍生物的有机反应的复杂性和不可预测性 (Neeraj Singh 和 K. Banert,2017)。

药物开发和药代动力学

- Wong 等人(2013 年)讨论了建模和模拟在发现 GDC-0917(一种有效的抑制剂凋亡(IAP)蛋白拮抗剂)中的应用,强调了此类技术在临床前阶段的重要性。虽然与 N-环己基-3-(1H-1,2,3-三唑-1-基)吡咯烷-1-甲酰胺没有直接关系,但本研究强调了计算方法在药物开发中的作用,包括那些针对类似分子骨架的药物 (H. Wong 等人,2013)。

杂环化学和催化

- Bacchi 等人(2005 年)探索了丙-2-炔基 α-酮酯和 α-酮酰胺的钯催化氧化羰基化,以合成各种杂环衍生物。这项研究提供了对环己烷和吡咯烷衍生物合成多功能性的见解,为生成复杂杂环提供了途径 (A. Bacchi 等人,2005)。

抗菌和抗癌活性

- Flefel 等人(2018 年)从与 N-环己基-3-(1H-1,2,3-三唑-1-基)吡咯烷-1-甲酰胺结构相关的化合物出发,合成了大环五氮杂吡啶和二肽吡啶衍生物,并评估了它们的抗菌活性。这强调了此类化合物潜在的生物医学应用 (E. M. Flefel 等人,2018)。

材料科学和聚合物化学

- Al-Majid 等人(2019 年)开发了一种有效的方法来合成 2,6-二芳基-4-氧代-N,N'-二(吡啶-2-基)环己烷-1,1-二甲酰胺,展示了其抗癌和 α-葡萄糖苷酶抑制活性。这项研究说明了环己烷和吡咯烷衍生物在创建具有潜在治疗益处的生物活性化合物中的应用 (A. Al-Majid 等人,2019)。

作用机制

Target of Action

Similar 1h-1,2,3-triazole analogs have been reported to inhibit theCarbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .

Mode of Action

It can be inferred from related studies that 1h-1,2,3-triazole analogs exhibit inhibitory potential throughdirect binding with the active site residues of their target enzymes . In the case of Carbonic Anhydrase-II, this binding could disrupt the enzyme’s normal function, leading to the observed inhibitory effects .

Biochemical Pathways

carbon dioxide transport and pH regulation . Inhibition of Carbonic Anhydrase-II could disrupt these processes, potentially leading to a variety of downstream effects .

Result of Action

Similar compounds have been shown to induceapoptosis in certain cell lines

未来方向

The 1,2,3-triazole moiety plays a vital role in pharmaceuticals and agrochemicals . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Therefore, the future directions of “N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” could be in these areas.

生化分析

Biochemical Properties

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to exhibit inhibitory potential against the enzyme carbonic anhydrase-II . This interaction is believed to occur through direct binding with the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .

Cellular Effects

In terms of cellular effects, N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to induce apoptosis in BT-474 cells . This is evidenced by the inhibition of colony formation in these cells in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of action of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves binding to the colchicine binding site of tubulin . This binding interaction leads to the inhibition of tubulin polymerization, thereby disrupting the microtubule network within the cell .

属性

IUPAC Name |

N-cyclohexyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c19-13(15-11-4-2-1-3-5-11)17-8-6-12(10-17)18-9-7-14-16-18/h7,9,11-12H,1-6,8,10H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWHDIDBJLERQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

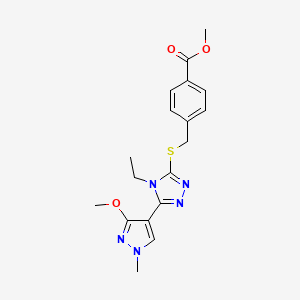

![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)